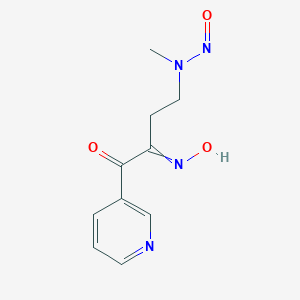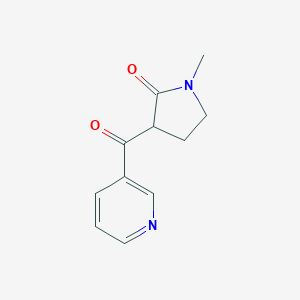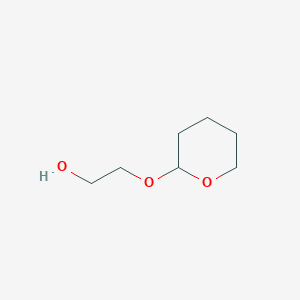
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is an organic compound with the molecular formula C7H14O3This compound is a clear, colorless liquid with a molecular weight of 146.18 g/mol . It is commonly used in organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol can be synthesized through the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of specific catalysts and temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a protective group for hydroxyl functionalities in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. This compound forms stable cyclic ethers with hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the formation of tetrahydropyranyl ethers, which are stable under a variety of reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxytetrahydropyran
- 2-Thiophenemethanol
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
Uniqueness
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is unique due to its ability to form stable cyclic ethers with hydroxyl groups, making it an excellent protecting group in organic synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(oxan-2-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZJXRPEKFIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400168 | |
| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-31-4 | |
| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(tetrahydro-2H-pyran-2-yloxy)ethanol used in the synthesis of heterotelechelic poly(ethylene glycol)?
A1: this compound serves as a valuable initiator in the anionic ring-opening polymerization of ethylene oxide. [, ] This specific molecule plays a crucial role in controlling the polymerization process, ultimately leading to the formation of heterotelechelic poly(ethylene glycol) – a polymer with distinct functional groups at each end of its chain. This characteristic is particularly desirable for applications requiring specific interactions or modifications at the polymer's termini. [, ]
Q2: What are the advantages of using this compound as an initiator for PEG synthesis compared to other potential initiators?
A2: One key advantage highlighted in the research is the ability to synthesize "click chemistry" compatible heterobifunctional PEGs. [] After polymerization initiated by this compound, the terminal groups can be easily modified to introduce azide or alkyne functionalities. These functionalities are highly valuable for further conjugation or modification through highly selective and efficient click chemistry reactions. This versatility makes this approach particularly attractive for developing complex macromolecular architectures and bioconjugates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


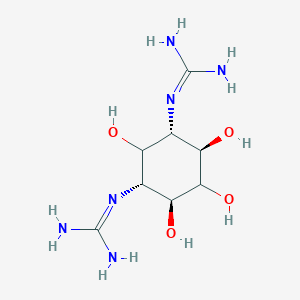
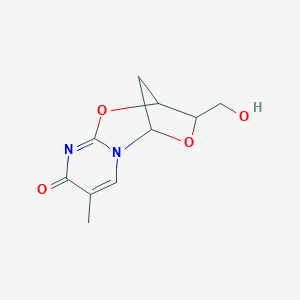
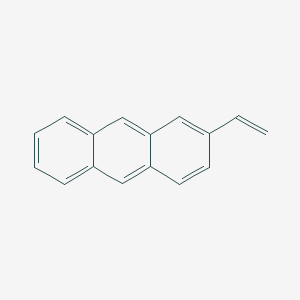
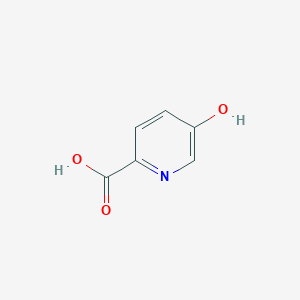
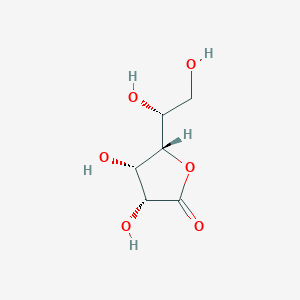

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

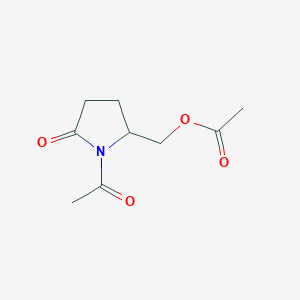
![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)

